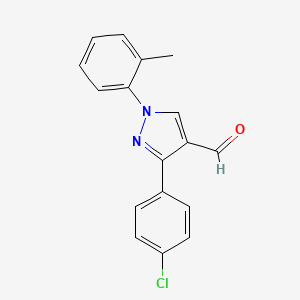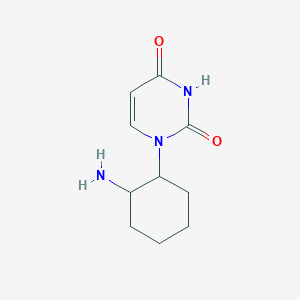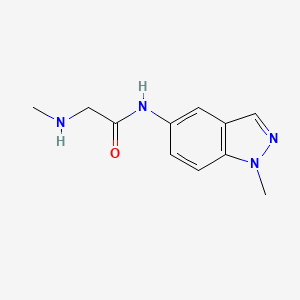
N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide typically involves the reaction of 1-methyl-1H-indazole-5-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product. The scalability of the synthetic route and the availability of starting materials make this compound feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the acetamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetic acid, while reduction may produce N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)ethanol.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide can be compared with other indazole derivatives to highlight its uniqueness:
N-(3-bromo-1-methyl-1H-indazol-5-yl)acetamide: This compound has a bromine atom at the 3-position of the indazole ring, which may confer different biological activities and reactivity compared to this compound.
1H-Indazole-5-carboxamide, N-methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]: This compound has a different substitution pattern on the indazole ring, which may affect its chemical properties and biological activities.
The unique structural features of this compound, such as the presence of the methylamino group and the specific substitution pattern on the indazole ring, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(methylamino)-N-(1-methylindazol-5-yl)acetamide |
InChI |
InChI=1S/C11H14N4O/c1-12-7-11(16)14-9-3-4-10-8(5-9)6-13-15(10)2/h3-6,12H,7H2,1-2H3,(H,14,16) |
InChI Key |
WCKMPEWJDGFQJG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC2=C(C=C1)N(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


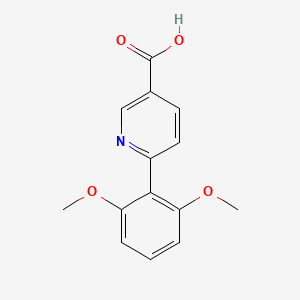
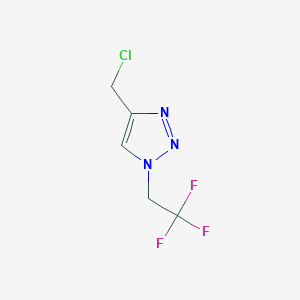
![(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14865658.png)
![1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B14865661.png)
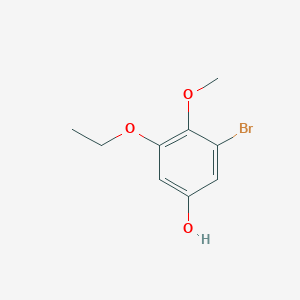
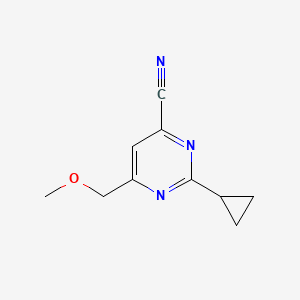
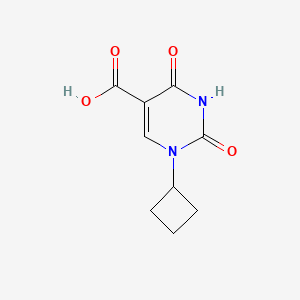
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
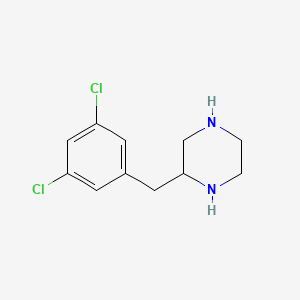
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)
![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
